

Structural Characterization of 2-Bromo-4-iodoanisole: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-4-iodoanisole

Cat. No.: B170571

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This technical guide provides a comprehensive overview of the structural characterization of **2-Bromo-4-iodoanisole** (CAS No: 182056-39-9), a halogenated aromatic compound with potential applications as a versatile intermediate in organic synthesis. This document outlines its physicochemical properties, predicted spectroscopic data, a plausible synthetic pathway, and detailed experimental protocols for its preparation and analysis.

Physicochemical Properties

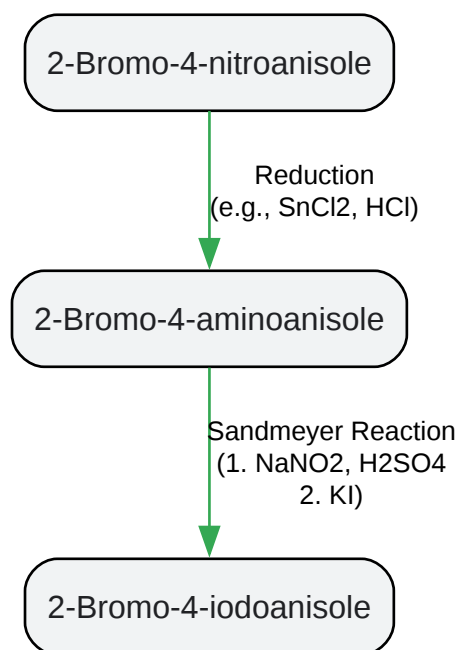
2-Bromo-4-iodoanisole is a solid at room temperature. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₆ BrIO	[1]
Molecular Weight	312.93 g/mol	[1]
CAS Number	182056-39-9	[1]
Appearance	Off-white to faint gray crystalline powder	[1]
Melting Point	80-82 °C or 89-92 °C	

Synthesis of 2-Bromo-4-iodoanisole

A plausible and efficient multi-step synthesis for **2-Bromo-4-iodoanisole** starts from the commercially available 2-bromo-4-nitroanisole. The synthetic route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the iodine atom.

Synthetic Pathway



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Figure 1: Proposed synthetic pathway for **2-Bromo-4-iodoanisole**.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-aminoanisole (Reduction)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-4-nitroanisole (1.0 eq) and ethanol.
- **Addition of Reducing Agent:** To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl_2 , 2.5-3.0 eq) in concentrated hydrochloric acid (HCl) portion-wise. An exothermic reaction will be observed.

- **Reaction Conditions:** After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH is basic.
- **Extraction:** Extract the product with ethyl acetate (3 x volume).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield crude 2-bromo-4-aminoanisole, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of **2-Bromo-4-iodoanisole** (Sandmeyer Reaction)

- **Diazotization:** In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 2-bromo-4-aminoanisole (1.0 eq) in a mixture of concentrated sulfuric acid (H_2SO_4) and water.
- **Formation of Diazonium Salt:** Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2 , 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.
- **Iodination:** In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas evolution will be observed.
- **Reaction Completion:** Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- **Work-up:** Extract the product with diethyl ether or ethyl acetate (3 x volume).
- **Purification:** Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove excess iodine, followed by brine. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford **2-Bromo-4-iodoanisole** as a crystalline solid.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for **2-Bromo-4-iodoanisole**, the following data is predicted based on its chemical structure and comparison with structurally similar compounds.

Predicted ^1H NMR Spectroscopy

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8	d	1H	Ar-H (meta to $-\text{OCH}_3$, ortho to $-\text{I}$)
~ 7.5	dd	1H	Ar-H (ortho to $-\text{OCH}_3$, meta to $-\text{I}$)
~ 6.8	d	1H	Ar-H (ortho to $-\text{OCH}_3$, meta to $-\text{Br}$)
~ 3.9	s	3H	$-\text{OCH}_3$

Predicted ^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is predicted to show seven distinct signals for the seven carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 156	C-OCH ₃
~ 142	C-I
~ 135	C-H
~ 120	C-H
~ 115	C-Br
~ 112	C-H
~ 56	-OCH ₃

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3100-3000	Aromatic C-H stretch
2950-2850	Aliphatic C-H stretch (-OCH ₃)
1580-1450	Aromatic C=C stretch
1250-1200	Aryl-O stretch (asymmetric)
1050-1000	Aryl-O stretch (symmetric)
Below 800	C-Br and C-I stretches

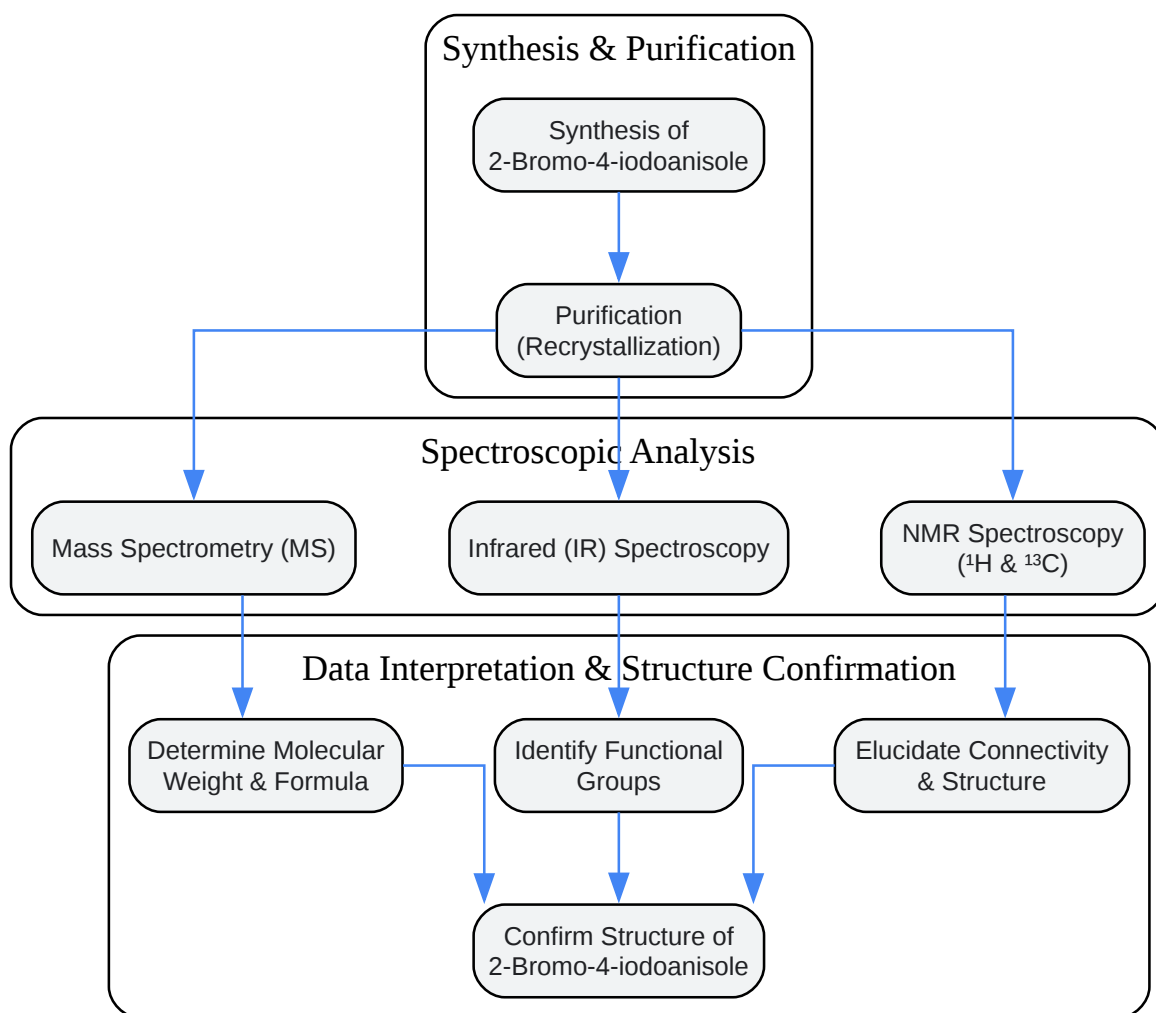
Predicted Mass Spectrometry (MS)

The mass spectrum, likely obtained using Electron Ionization (EI), is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment
312/314	Molecular ion peak $[M]^+$ (presence of Br isotopes)
297/299	$[M - CH_3]^+$
185/187	$[M - I]^+$
170/172	$[M - I - CH_3]^+$
156	$[M - Br - I]^+$

Experimental Workflow for Structural Characterization

A logical workflow for the synthesis and structural confirmation of **2-Bromo-4-iodoanisole** is presented below.



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Figure 2: Logical workflow for the synthesis and structural characterization of **2-Bromo-4-iodoanisole**.

This guide provides a foundational understanding of the structural characteristics of **2-Bromo-4-iodoanisole**. The provided synthetic route and predicted spectroscopic data serve as a valuable resource for researchers engaged in the synthesis and application of this and related halogenated aromatic compounds. It is recommended to verify the predicted data with experimental results for definitive structural elucidation.

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References

- 1. 2-Bromo-4-iodoanisole [oakwoodchemical.com]
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